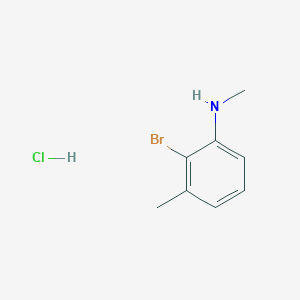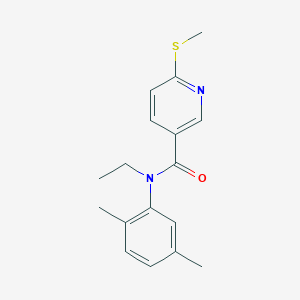![molecular formula C20H18N2O3 B2841855 Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate CAS No. 1825688-42-3](/img/structure/B2841855.png)
Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate, also known as MCCP, is a chemical compound with potential applications in scientific research.
Mechanism of Action
Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate works by inhibiting the activity of certain proteins involved in cell division and proliferation. Specifically, Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate targets the mitotic kinesin Eg5, which is involved in the separation of chromosomes during cell division. By inhibiting Eg5, Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate prevents the proper separation of chromosomes, leading to cell death.
Biochemical and Physiological Effects:
Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate has been shown to have both biochemical and physiological effects. Biochemically, Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate inhibits the activity of Eg5, leading to cell death. Physiologically, Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate in lab experiments is its specificity for targeting Eg5. This allows researchers to study the role of Eg5 in cell division and proliferation. However, one limitation of using Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate is its potential toxicity to non-cancerous cells. Careful dosing and monitoring of cell viability is necessary to ensure that Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate is not causing harm to healthy cells.
Future Directions
For Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate research include investigating its potential applications in the treatment of inflammatory diseases, as well as exploring its use in combination with other cancer treatments. Additionally, further research is needed to better understand the mechanism of action of Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate and to identify any potential side effects or limitations.
Synthesis Methods
Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate can be synthesized by reacting 2-[[cyano(cyclopropyl)methyl]carbamoyl]phenylboronic acid with methyl 2-bromo benzoate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere and requires careful control of temperature and reaction time to yield high purity Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate.
Scientific Research Applications
Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate inhibits the growth of cancer cells by targeting specific proteins involved in cell division and proliferation. Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
properties
IUPAC Name |
methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-25-20(24)17-9-5-3-7-15(17)14-6-2-4-8-16(14)19(23)22-18(12-21)13-10-11-13/h2-9,13,18H,10-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFYMQMOPIKNIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)NC(C#N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-[[cyano(cyclopropyl)methyl]carbamoyl]phenyl]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-quinazoline]-4'(3'H)-thione](/img/structure/B2841772.png)
![3-[(3-chlorobenzyl)thio]-1-phenylpyrazin-2(1H)-one](/img/structure/B2841773.png)


![Methyl 2-[(4-{[butyl(methyl)amino]sulfonyl}benzoyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2841777.png)

![2-imino-N-(2-morpholinoethyl)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2841779.png)



![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2841786.png)
![Methyl (1R,8S,9S,10S)-10-aminobicyclo[6.2.0]decane-9-carboxylate;hydrochloride](/img/structure/B2841789.png)
![3-[2-(4-Bromophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione](/img/structure/B2841793.png)
